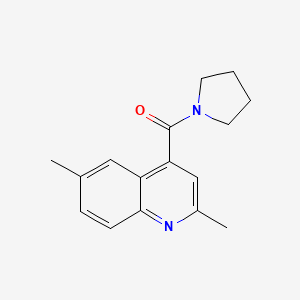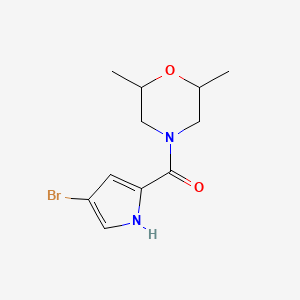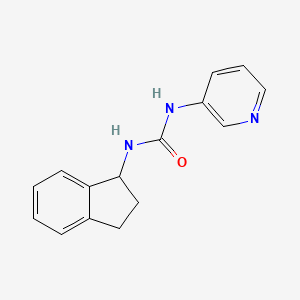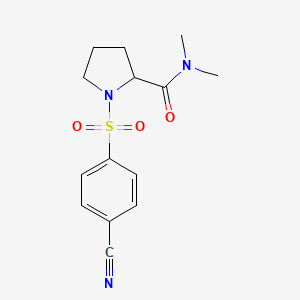
(2,6-Dimethyl-4-quinolyl)(1-pyrrolidinyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,6-Dimethyl-4-quinolyl)(1-pyrrolidinyl)methanone, also known as DMQX, is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a type of ionotropic glutamate receptor that plays a critical role in many physiological processes, including learning and memory. DMQX has been widely used in scientific research to study the role of the NMDA receptor in various biological systems.
Mecanismo De Acción
(2,6-Dimethyl-4-quinolyl)(1-pyrrolidinyl)methanone acts as a competitive antagonist of the NMDA receptor, binding to the receptor and blocking the activity of glutamate, the primary neurotransmitter that activates the receptor. By blocking the activity of the NMDA receptor, (2,6-Dimethyl-4-quinolyl)(1-pyrrolidinyl)methanone can modulate synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects:
(2,6-Dimethyl-4-quinolyl)(1-pyrrolidinyl)methanone has been shown to have a number of biochemical and physiological effects. It has been shown to modulate the activity of the NMDA receptor in a dose-dependent manner, blocking the activity of the receptor at high concentrations. (2,6-Dimethyl-4-quinolyl)(1-pyrrolidinyl)methanone has also been shown to modulate the release of neurotransmitters, including dopamine, serotonin, and acetylcholine. In addition, (2,6-Dimethyl-4-quinolyl)(1-pyrrolidinyl)methanone has been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (2,6-Dimethyl-4-quinolyl)(1-pyrrolidinyl)methanone in lab experiments is its potency and selectivity as an NMDA receptor antagonist. This allows researchers to study the role of the NMDA receptor in various biological systems with a high degree of specificity. However, one limitation of using (2,6-Dimethyl-4-quinolyl)(1-pyrrolidinyl)methanone is its potential toxicity at high concentrations. Researchers must be careful to use appropriate dosages and monitor for potential side effects.
Direcciones Futuras
There are many potential future directions for research involving (2,6-Dimethyl-4-quinolyl)(1-pyrrolidinyl)methanone. One area of interest is the role of the NMDA receptor in neurological disorders, including epilepsy, stroke, and Alzheimer's disease. (2,6-Dimethyl-4-quinolyl)(1-pyrrolidinyl)methanone may be a useful tool for studying the underlying mechanisms of these disorders and developing new treatments. Another area of interest is the role of the NMDA receptor in synaptic plasticity and learning. (2,6-Dimethyl-4-quinolyl)(1-pyrrolidinyl)methanone may be a useful tool for studying the molecular mechanisms underlying these processes and developing new therapies for cognitive disorders. Finally, (2,6-Dimethyl-4-quinolyl)(1-pyrrolidinyl)methanone may be useful in developing new drugs that target the NMDA receptor for therapeutic purposes.
Métodos De Síntesis
(2,6-Dimethyl-4-quinolyl)(1-pyrrolidinyl)methanone can be synthesized using a multi-step process involving several chemical reactions. The first step involves the synthesis of 2,6-dimethyl-4-quinolinecarboxaldehyde, which is then reacted with pyrrolidine to form (2,6-dimethyl-4-quinolyl)(1-pyrrolidinyl)methanol. This intermediate is then oxidized to form (2,6-Dimethyl-4-quinolyl)(1-pyrrolidinyl)methanone.
Aplicaciones Científicas De Investigación
(2,6-Dimethyl-4-quinolyl)(1-pyrrolidinyl)methanone has been used extensively in scientific research to study the role of the NMDA receptor in various biological systems. It has been shown to be a potent and selective antagonist of the NMDA receptor, blocking the activity of the receptor in a dose-dependent manner. (2,6-Dimethyl-4-quinolyl)(1-pyrrolidinyl)methanone has been used to study the role of the NMDA receptor in synaptic plasticity, learning, and memory. It has also been used to study the role of the NMDA receptor in various neurological disorders, including epilepsy, stroke, and Alzheimer's disease.
Propiedades
IUPAC Name |
(2,6-dimethylquinolin-4-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-11-5-6-15-13(9-11)14(10-12(2)17-15)16(19)18-7-3-4-8-18/h5-6,9-10H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNSBAXVKHPHFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(N=C2C=C1)C)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyl-4-(pyrrolidine-1-carbonyl)quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(benzylamino)-2-oxoethyl] (E)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate](/img/structure/B7466273.png)
![1-[(2-Fluorophenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466278.png)

![1-[(3-Chlorophenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466290.png)
![1-[(4-Fluorophenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466312.png)

![1-[(3-Methylphenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466344.png)
![N-benzyl-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]acetamide](/img/structure/B7466348.png)
![1-[(2-Methylphenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466356.png)
![1-[(4-Methylphenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466362.png)

![3-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]-1-pyrrolidin-1-ylpropan-1-one](/img/structure/B7466366.png)
![N-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7466369.png)
